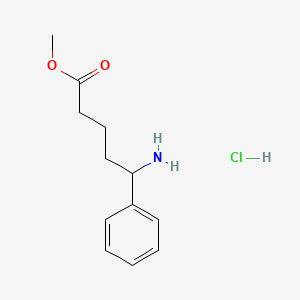

Methyl 5-amino-5-phenylpentanoate hydrochloride

Description

Properties

IUPAC Name |

methyl 5-amino-5-phenylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQSMIIWGRAKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803594-13-9 | |

| Record name | methyl 5-amino-5-phenylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The classical and most common synthetic approach to methyl 5-amino-5-phenylpentanoate hydrochloride involves two main steps:

a. Esterification of 5-amino-5-phenylpentanoic acid

- The starting material, 5-amino-5-phenylpentanoic acid, undergoes esterification with methanol.

- This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid.

- The reaction mixture is refluxed to drive the esterification to completion, ensuring high yield.

- The esterification converts the carboxylic acid group into the methyl ester, producing methyl 5-amino-5-phenylpentanoate.

b. Formation of the Hydrochloride Salt

- The free base ester is then treated with hydrochloric acid (HCl), either as gaseous HCl or concentrated aqueous HCl in an anhydrous solvent.

- This step converts the amino group into its hydrochloride salt form, enhancing the compound’s solubility and stability.

- The hydrochloride salt typically precipitates out or is isolated by evaporation and recrystallization.

- Industrial production follows the same synthetic principles but employs industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

- Purification techniques such as recrystallization or chromatographic methods are used to achieve high purity suitable for pharmaceutical applications.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | 5-amino-5-phenylpentanoic acid, methanol, acid catalyst (H2SO4/HCl), reflux | Conversion of acid to methyl ester | 85-95% | Reflux time varies (4–8 hours) |

| Hydrochloride Salt Formation | Methyl ester, HCl gas or concentrated HCl, anhydrous solvent | Formation of hydrochloride salt | >90% | Control of moisture critical |

| Purification | Recrystallization from suitable solvent | Purity enhancement | — | Solvent choice affects yield |

Alternative Synthetic Strategies and Research Findings

While the classical esterification and salt formation route is predominant, alternative or supporting synthetic methodologies have been explored in research contexts:

Reductive Amination Route: Some protocols use reductive amination starting from 5-phenylpentanal and methyl glycinate derivatives to form the amino ester directly, followed by salt formation. This method can offer stereochemical control but is less common industrially.

Asymmetric Synthesis of Related Hydroxy Acids: Research into related compounds such as (S)-3-hydroxy-5-phenylpentanoic acid involves aldol addition and oxazolidinone chiral auxiliaries, which can be precursors to amino esters after further transformations. These methods provide insight into stereoselective synthesis but are more complex and less direct for this compound preparation.

Analytical and Purity Considerations

- Purity benchmarks for research and pharmaceutical use require ≥98% purity, commonly verified by HPLC or TLC.

- Structural integrity is confirmed by spectroscopic methods including:

- NMR (1H and 13C): Detects ester methyl protons (~3.6 ppm) and aromatic protons (~7.2–7.4 ppm).

- Mass Spectrometry (ESI-MS): Confirms molecular ion peak corresponding to the hydrochloride salt.

- FT-IR: Confirms ester carbonyl (~1740 cm⁻¹) and ammonium chloride bands.

- Impurities such as hydrolysis products (5-amino-5-phenylpentanoic acid) and residual solvents are monitored to ensure product quality.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | 5-amino-5-phenylpentanoic acid |

| Esterification Catalyst | Sulfuric acid or hydrochloric acid |

| Solvent for Esterification | Methanol |

| Reaction Temperature | Reflux (~65 °C for methanol) |

| Salt Formation Reagent | Gaseous HCl or concentrated HCl |

| Purification Method | Recrystallization |

| Typical Yield (Overall) | 80–90% |

| Purity Requirement | ≥98% (HPLC/TLC) |

| Storage Conditions | –20°C, airtight, desiccated |

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-5-phenylpentanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol, and the amino group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, methyl 5-amino-5-phenylpentanoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of amino acid derivatives on cellular processes. It can be used in experiments to investigate the role of specific functional groups in biological activity .

Medicine: In medicinal research, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its unique properties make it valuable for specific industrial applications .

Mechanism of Action

The mechanism of action of methyl 5-amino-5-phenylpentanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and data from the evidence for comparable compounds:

Key Observations:

- Substituent Effects: The trifluoromethyl group in CID 87219514 may enhance metabolic stability and lipophilicity compared to the oxo or benzylamino groups in other analogs .

- Phenyl Groups : Compounds like Methylphenidate Hydrochloride and Pentylone Hydrochloride incorporate aromatic rings, which are often linked to receptor-binding activity in pharmaceuticals .

- Hydrochloride Salt Utility : All listed compounds utilize hydrochloride salts to improve water solubility and crystallinity, a common strategy for bioactive molecules .

Analytical and Stability Profiles

- Stability : Pentylone Hydrochloride remains stable for ≥6 years at -20°C, suggesting that proper storage is critical for amine-containing hydrochlorides .

- Purity Testing : Methylphenidate Hydrochloride employs HPLC-UV methods (Column L1, 220 nm) for quality control, a benchmark applicable to analogs .

Biological Activity

Methyl 5-amino-5-phenylpentanoate hydrochloride is a compound of significant interest in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a hydrochloride salt of an amino acid derivative. Its structure can be summarized as follows:

- Chemical Formula : C12H17ClN2O2

- Molecular Weight : 250.73 g/mol

The hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological applications compared to its non-salt counterparts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active amino acid derivative, which may participate in various biochemical pathways.

Biological Applications

1. Medicinal Chemistry

this compound serves as an intermediate in the synthesis of diverse organic compounds. It is being explored for its potential therapeutic applications, particularly as a precursor for developing drugs targeting specific biological pathways.

2. Cellular Processes

In biological research, this compound is utilized to study the effects of amino acid derivatives on cellular processes. It allows researchers to investigate the role of specific functional groups in biological activity, contributing to a better understanding of metabolic pathways and enzyme interactions.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

| Study | Findings |

|---|---|

| The compound was shown to influence cellular signaling pathways through its interaction with amino acid transporters. | |

| Investigated as a potential drug candidate for metabolic disorders due to its ability to modulate enzyme activity. | |

| Highlighted its role as a building block in synthesizing more complex molecules with therapeutic potential. |

Case Studies

Case Study 1: Metabolic Disorders

A study examined the effects of this compound on patients with metabolic disorders. The compound demonstrated potential in enhancing nitrogen excretion and reducing ammonia levels in hyperammonemic conditions, suggesting its utility in treating urea cycle disorders .

Case Study 2: Drug Development

In a pharmacological study, this compound was evaluated as part of a drug development program targeting specific metabolic pathways involved in energy metabolism. Results indicated that it could effectively modulate key enzymes involved in glucose metabolism, paving the way for further clinical investigations .

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-amino-5-phenylpentanoate hydrochloride, and what purity benchmarks should be achieved for research use?

Methodological Answer:

- Synthesis Protocol : Use reductive amination or esterification of 5-amino-5-phenylpentanoic acid with methanol under acidic conditions. Hydrochloride salt formation is typically achieved via HCl gas or concentrated HCl in anhydrous solvents.

- Purity Benchmarks : Purity ≥98% (TLC or HPLC) is recommended for pharmacological studies. Impurity profiling should align with pharmacopeial standards (e.g., EP/USP), with total impurities <2% .

- Validation : Confirm purity via NMR (e.g., absence of ester hydrolysis byproducts) and mass spectrometry (molecular ion peak alignment) .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Use - and -NMR to verify the ester group (δ ~3.6 ppm for methoxy protons) and aromatic protons (δ ~7.2–7.4 ppm for phenyl). Compare with reference spectra of structurally analogous hydrochlorides (e.g., KHG26792 in ).

- Mass Spectrometry : ESI-MS should show [M+H] at the expected m/z (e.g., 253.1 for CHNO·HCl).

- FT-IR : Confirm the presence of ester carbonyl (~1740 cm) and ammonium chloride (~2400–3000 cm) .

Q. What are the optimal storage conditions to ensure the stability of this compound in laboratory settings?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

- Humidity Control : Use desiccants (silica gel) to avoid deliquescence, common in hydrochloride salts.

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products like 5-amino-5-phenylpentanoic acid .

Advanced Research Questions

Q. What strategies are effective in identifying and quantifying impurities in this compound batches?

Methodological Answer:

- Chromatographic Profiling : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Reference impurities from analogous compounds (e.g., Ethylphenidate Hydrochloride in ).

- Impurity Synthesis : Synthesize suspected byproducts (e.g., ester hydrolysis products) as reference standards for spiking experiments.

- Quantitative Analysis : Apply a calibration curve with ≤0.1% detection limits, as per EP guidelines for related hydrochlorides .

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different experimental models?

Methodological Answer:

- Batch Variability Analysis : Compare impurity profiles (e.g., residual solvents, hydrolyzed acids) across batches using LC-MS. Impurities like 5-phenylpentanoic acid may antagonize target receptors .

- Model-Specific Factors : Adjust assay conditions (e.g., pH, serum protein binding) to account for hydrochloride salt dissociation variability. For example, L-NAME activity in nitric oxide assays is pH-dependent .

- Dose-Response Reassessment : Perform IC/EC studies in parallel across models to isolate confounding variables .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Parameterize the hydrochloride moiety explicitly, as protonation state affects binding (e.g., amine group interactions with GPCRs) .

- MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the ligand-target complex.

- Free Energy Calculations : Apply MM/GBSA to predict binding affinities, cross-validated with experimental SPR or ITC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.